molecular formula C7H9N3O2 B1414543 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1498993-51-3

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1414543
CAS No.: 1498993-51-3
M. Wt: 167.17 g/mol
InChI Key: JORLMYBWNUDYAT-UHFFFAOYSA-N
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Description

Introduction to 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Structural Classification Within Heterocyclic Chemistry

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, a bicyclic system comprising fused pyrazole and pyrimidine rings. The pyrazole ring (a five-membered diunsaturated ring with two adjacent nitrogen atoms) shares a nitrogen atom with the pyrimidine ring (a six-membered diazine). The tetrahydro derivative (4H,5H,6H,7H) indicates partial saturation at positions 4–7, conferring conformational flexibility while retaining aromatic character in the pyrazole moiety. The carboxylic acid group at position 2 introduces hydrogen-bonding and metal-coordination capabilities, critical for biological and material applications.

Table 1: Key Structural Features of Pyrazolo[1,5-a]pyrimidine Derivatives

Feature Description Relevance
Core Saturation 4H,5H,6H,7H configuration reduces ring strain Enhances solubility and stability
Carboxylic Acid Group -COOH at position 2 Enables salt formation and grafting
Aromatic Pyrazole Planar, conjugated π-system Facilitates π-π stacking interactions
Pyrimidine Nitrogen Basic N-atoms at positions 1 and 3 Supports electrophilic substitution

This structural hybrid combines the reactivity of pyrimidines (e.g., susceptibility to electrophilic substitution) with the stability of pyrazoles, making it adaptable to synthetic modifications.

Historical Context of Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines dates to the mid-20th century, with early methods involving cyclocondensation of 3-aminopyrazoles with 1,3-diketones or α,β-unsaturated ketones. A landmark study in 1975 demonstrated regioselective electrophilic substitution patterns in pyrazolo[1,5-a]pyrimidine, showing that nitration in sulfuric acid yields 3-nitro derivatives, while acetic anhydride promotes 6-substitution. These findings laid the groundwork for rational functionalization.

In the 21st century, advancements in catalysis (e.g., Pd-mediated cross-coupling, microwave-assisted synthesis) enabled precise derivatization. For example, Buchwald–Hartwig amination allowed the introduction of morpholine and piperidine groups at position 7, critical for kinase inhibitor development. The rise of combinatorial chemistry further accelerated the exploration of substituent effects on bioactivity.

Significance in Pharmaceutical and Material Sciences

Pharmaceutical Applications

The compound’s scaffold is a cornerstone in kinase inhibitor design. Key examples include:

  • TRK Inhibitors : Derivatives like larotrectinib use the pyrazolo[1,5-a]pyrimidine core to target tropomyosin receptor kinases (TRKs), showing IC₅₀ values <1 nM in enzymatic assays.
  • PI3Kδ Modulators : Substitution at position 5 with difluoromethylbenzimidazole enhances selectivity for phosphoinositide 3-kinase delta, a target in inflammatory diseases.
  • Anticancer Agents : Functionalization with picolinamide groups at position 3 improves binding to ATP pockets in kinases like CDK2 and EGFR.

Table 2: Pharmaceutical Applications of Pyrazolo[1,5-a]pyrimidine Derivatives

Target Derivative Structure Activity (IC₅₀) Citation
TRKA Picolinamide at C3, pyrrolidine at C5 1.7 nM
PI3Kδ 5-(Difluoromethylbenzimidazole) 475 nM
CDK1/2 7-Morpholine, 2-carboxylic acid 0.1–0.2 nM (cell assays)
Material Science Applications
  • Coordination Complexes : The carboxylic acid group chelates metals (e.g., Cu²⁺, Mn²⁺), forming complexes used in catalysis and perovskite solar cells.
  • Polymer Functionalization : Grafting onto polymers via ester linkages enhances thermal stability and introduces bioactive motifs.
  • Supramolecular Architectures : π-Stacking and hydrogen-bonding drive self-assembly into porous frameworks for gas storage.

The compound’s dual utility in drug discovery and advanced materials underscores its interdisciplinary importance, driven by tunable electronic properties and synthetic accessibility.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-4-6-8-2-1-3-10(6)9-5/h4,8H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORLMYBWNUDYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=NN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives with β-Keto Esters

This method involves the condensation of hydrazine derivatives (e.g., aminopyrazoles) with β-keto esters or β-diketones. The reaction proceeds under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core, followed by hydrolysis of the ester group to yield the carboxylic acid derivative.

Key Steps :

  • Cyclization : Reaction of 3-amino-5-methylpyrazole with diethyl malonate in ethanol under reflux forms 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine atoms.
  • Substitution : Morpholine substitution at the C7 position under basic conditions (K₂CO₃/acetone).
  • Hydrolysis : Ester groups are hydrolyzed using LiOH in THF/MeOH/H₂O to yield the carboxylic acid.

Example :
Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes hydrolysis with LiOH to produce 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid in 98% yield.

Reductive Amination and Functional Group Interconversion

This approach involves synthesizing intermediates with aldehyde or alcohol functionalities, followed by oxidation or hydrolysis.

Key Steps :

  • Reduction : Sodium borohydride reduces ethyl esters to primary alcohols (e.g., conversion of ethyl carboxylate to hydroxymethyl derivatives).
  • Oxidation : Dess-Martin periodinane oxidizes alcohols to aldehydes.
  • Reductive Amination : Aldehydes react with amines (e.g., piperazine derivatives) using sodium triacetoxyborohydride (STAB) to form secondary amines.
  • Final Hydrolysis : Carboxylate esters are hydrolyzed under basic conditions to yield the carboxylic acid.

Example :
Ethyl 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is hydrolyzed with LiOH to the carboxylic acid with 98% efficiency.

Buchwald-Hartwig Coupling and Subsequent Modification

This method employs palladium-catalyzed cross-coupling reactions to introduce aromatic substituents, followed by hydrolysis.

Key Steps :

  • Coupling : Suzuki or Buchwald-Hartwig reactions attach heteroaromatic groups (e.g., indole or benzimidazole) to the pyrazolo[1,5-a]pyrimidine core.
  • Deprotection : Benzyl or tert-butyl protecting groups are removed under acidic conditions.
  • Hydrolysis : Final ester groups are cleaved using LiOH or NaOH.

Example :
Ethyl 5-(indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes hydrolysis to the carboxylic acid with 95% yield.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Conditions Reference
Cyclization + Hydrolysis Diethyl malonate, POCl₃, LiOH 89–98% Reflux, RT, THF/MeOH/H₂O
Reductive Amination NaBH₄, Dess-Martin, STAB, LiOH 72–93% Ar atmosphere, microwave irradiation
Buchwald-Hartwig Coupling Pd catalysts, boronic acids, LiOH 55–83% 150°C, microwave, basic conditions

Critical Research Findings

  • Morpholine Role : The morpholine group at C7 enhances solubility and stabilizes interactions with Val-828 in the PI3Kδ active site.
  • Ester Hydrolysis Efficiency : LiOH in THF/MeOH/H₂O achieves near-quantitative conversion of esters to carboxylic acids (98% yield).
  • Selectivity Drivers : Substituents at C5 (e.g., indole or benzimidazole) improve isoform selectivity by interacting with Trp-760 and Asp-787.

Optimization Challenges

  • Steric Hindrance : Bulky substituents at C5 reduce reaction efficiency (e.g., cyclopropyl groups lower yields to 72%).
  • Oxidation Sensitivity : Alcohol intermediates require careful handling to avoid over-oxidation to ketones or carboxylic acids prematurely.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include functionalized derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, which can be further utilized in the synthesis of complex bioactive molecules .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer properties. A study synthesized a series of these compounds and evaluated their activity against various cancer cell lines. For instance, CPL302415 demonstrated an IC50 value of 18 nM against PI3Kδ, indicating strong potential for targeting cancer pathways involved in cell proliferation and survival .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameIC50 (nM)Target Enzyme
CPL30241518PI3Kδ
Compound A50PI3Kα
Compound B30mTOR

1.2 Inhibition of Enzymatic Activity

The compound has been identified as a selective inhibitor of several kinases involved in inflammatory responses. For example, it has shown efficacy against Bruton’s tyrosine kinase (BTK), which is crucial in B-cell signaling pathways . This inhibition can lead to therapeutic strategies for autoimmune diseases like systemic lupus erythematosus (SLE).

Material Science

2.1 Photophysical Properties

Pyrazolo[1,5-a]pyrimidine derivatives have gained attention for their exceptional photophysical properties. They are being explored as fluorophores in various applications such as bioimaging and sensor technology. The ability to modify these compounds allows for enhanced fluorescence properties suitable for detecting lipid droplets in cells .

Table 2: Photophysical Properties of Pyrazolo[1,5-a]pyrimidines

Compound NameEmission Wavelength (nm)Quantum Yield (%)
Compound C52075
Compound D55080

Biochemical Research

3.1 Biomarkers in Cancer Research

Recent studies have utilized pyrazolo[1,5-a]pyrimidines as biomarkers in cancer research due to their selective binding to lipid droplets in cancer cells. This property has been exploited to differentiate between normal and cancerous cells effectively .

Case Study: Use of Pyrazolo[1,5-a]pyrimidines in HeLa Cell Imaging

In a notable case study, researchers employed a pyrazolo[1,5-a]pyrimidine derivative as a fluorescent probe to visualize lipid droplets in HeLa cells. The compound's ability to selectively accumulate in lipid-rich environments enabled precise imaging and tracking of cellular processes related to metabolism and disease progression.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Isomerism

Table 1: Structural and Molecular Comparisons
Compound Name Core Structure Carboxylic Acid Position Key Substituents Molecular Formula Molecular Weight
4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Partially hydrogenated 2 5-phenyl, 7-trifluoromethyl C15H14F3N3O3 341.29
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Fully aromatic 2 5-phenyl, 7-phenyl C19H13N3O2 315.33
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid Fully aromatic 6 None (parent structure) C7H5N3O2 179.13
7-Oxo-5-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylic acid Triazolo-pyrimidine hybrid 2 5-phenyl, 7-oxo C9H13BrClN3 298.58
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Partially hydrogenated 3 6-methyl C8H11N3O2 181.20

Key Observations :

  • Hydrogenation Status : Partially hydrogenated derivatives (e.g., 4H,5H,6H,7H) exhibit increased solubility in polar solvents compared to fully aromatic analogs due to reduced planarity.
  • Positional Isomerism: Carboxylic acid placement (positions 2, 3, or 6) alters electronic distribution.
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability, while bulky groups (e.g., diphenyl) may hinder membrane permeability.
Table 2: Property Comparison
Compound Name Solubility (Predicted) LogP Reported Biological Activity
4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Moderate (polar solvents) 1.2 Cytotoxicity studies pending
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Low (lipophilic) 3.8 Not reported
7-Amino-N-aryl-6-cyano-pyrazolo[1,5-a]pyrimidine-3-carboxamide High (DMSO) 0.9 Cytotoxic against cancer cells
5-Methyl-7-pentafluoroethyl analog Low 4.5 Potential kinase inhibition

Key Observations :

  • LogP Trends : Hydrogenated derivatives (e.g., target compound) exhibit lower LogP values, suggesting better aqueous solubility than fully aromatic analogs.
  • Biological Relevance: Cytotoxicity is observed in analogs with electron-deficient substituents (e.g., cyano groups), while trifluoromethyl groups enhance target binding.

Biological Activity

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (often abbreviated as PPCA) is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis pathways, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Properties

PPCA derivatives have shown promising anticancer activities across various studies. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of cancer cell proliferation. In one study, a series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives demonstrated significant inhibitory effects against Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, showcasing their potential in viral infections and cancer treatment .

Table 1: Summary of Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTargetIC50 (µM)Reference
4H-Pyrazolo[1,5-a]pyrimidin-7-oneHCV NS5B RNA polymeraseVaries
CPL302415PI3Kδ0.018
Dual EGFR/VGFR2 InhibitorMCF-7 Cancer Cells0.3

Enzymatic Inhibition

PPCA has also been studied for its enzymatic inhibition capabilities. Notably, the compound has been associated with inhibiting various kinases and enzymes involved in critical cellular processes. Research has indicated that modifications in the structure of PPCA can enhance its selectivity and potency against specific targets like PI3Kδ, which is crucial in cancer and inflammatory diseases .

Other Biological Activities

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have exhibited various other biological activities:

  • Psychopharmacological Effects : Certain derivatives have shown potential as psychopharmacological agents with low toxicity profiles .
  • Antiviral Activity : The inhibition of viral polymerases suggests a role in antiviral drug development .
  • Anti-inflammatory Effects : Some studies indicate that PPCA derivatives may be beneficial in treating inflammatory conditions due to their ability to inhibit specific inflammatory pathways .

Synthesis and Structural Modifications

The synthesis of PPCA involves several methodologies that enhance its biological activity. Common synthetic routes include:

  • Conventional Synthesis : Utilizing starting materials like aminopyrazoles and various electrophiles to construct the pyrazolo[1,5-a]pyrimidine core .
  • Pericyclic Reactions : A scalable one-pot synthesis approach has been developed that allows for efficient production of these compounds without the need for complex reagents .

Table 2: Common Synthetic Routes for PPCA Derivatives

Synthesis MethodDescription
Conventional SynthesisInvolves aminopyrazoles and electrophiles
Pericyclic ReactionsOne-pot synthesis from acyclic precursors

Case Study 1: Anticancer Activity Against MCF-7 Cells

In a recent study focusing on dual EGFR/VGFR2 inhibitors derived from PPCA, compound 5i was tested against MCF-7 cancer cells. The results indicated that it effectively inhibited tumor growth and induced apoptosis at low concentrations (IC50 = 0.3 µM). The study emphasized the importance of structural modifications in enhancing the anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives .

Case Study 2: PI3Kδ Inhibition

Another notable research effort synthesized a library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine. Among these compounds, CPL302415 exhibited an IC50 value of 18 nM against PI3Kδ, demonstrating its potential as a selective therapeutic agent for treating diseases like systemic lupus erythematosus and multiple sclerosis .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine hydrate with enamines or cyanopyrazoles under controlled conditions. For example, pyrazolo[1,5-a]pyrimidine derivatives are often prepared by reacting aminopyrazole precursors with enaminones in polar solvents like pyridine or DMF, followed by acidification and recrystallization (e.g., ethanol/DMF mixtures) . Optimization of reaction time, temperature, and solvent polarity is critical to maximize yield and purity.

Q. How can researchers confirm the structural integrity of synthesized pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Comprehensive characterization involves:

  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretches near 1700 cm⁻¹).
  • NMR (¹H and ¹³C) to verify substituent positions and ring saturation. For example, pyrazolo[1,5-a]pyrimidine protons typically resonate between δ 6.5–8.5 ppm in ¹H NMR .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ matching calculated values within 0.001 Da) .
  • Elemental analysis to confirm C, H, N composition (deviations >0.3% indicate impurities) .

Q. What solvents and conditions are optimal for recrystallizing pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives?

  • Methodological Answer : Ethanol, DMF, and dioxane are commonly used for recrystallization. For instance, 7-substituted derivatives (e.g., 13a, 13b) achieve high purity (>98%) via ethanol/DMF recrystallization at 60–80°C . Slow cooling (1–2°C/min) minimizes co-crystallization of byproducts.

Q. Which positions on the pyrazolo[1,5-a]pyrimidine core are most amenable to functionalization?

  • Methodological Answer : Position 7 is highly reactive due to electron-deficient pyrimidine ring character. Functionalization here can be achieved via nucleophilic substitution (e.g., benzoylation with benzoyl chloride in pyridine) . Position 3 is also modifiable via azo-coupling reactions (e.g., aryl diazonium salts) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed?

  • Methodological Answer : Regioselectivity at position 7 vs. 3 can be controlled by steric and electronic factors. For example, bulky substituents at position 2 (e.g., ethyl groups) direct electrophiles to position 6. DFT calculations or Hammett σ constants can predict reactivity trends . Experimental validation via competitive reactions (e.g., monitoring by LC-MS) is recommended .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS deviations)?

  • Methodological Answer : Discrepancies may arise from tautomerism (e.g., keto-enol equilibria in carboxylic acid derivatives) or paramagnetic impurities. Techniques include:

  • Variable-temperature NMR to identify dynamic processes.
  • Isotopic labeling (e.g., ¹⁵N) to trace resonance assignments .
  • Repeating synthesis under inert atmospheres to exclude oxidation byproducts .

Q. How do substituents at position 7 influence the compound’s bioactivity or physicochemical properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CN) enhance metabolic stability but reduce solubility. For example, 7-chloro derivatives exhibit improved pharmacokinetic profiles in anti-tumor studies . LogP calculations and in vitro assays (e.g., solubility in PBS at pH 7.4) guide rational design .

Q. What are the stability challenges for 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid under acidic/basic conditions?

  • Methodological Answer : The carboxylic acid group is prone to decarboxylation under strong acidic conditions (>1M HCl). Stability studies in pH 1–13 buffers (monitored by HPLC) show optimal stability at pH 4–6. Lyophilization or storage as a sodium salt enhances shelf life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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